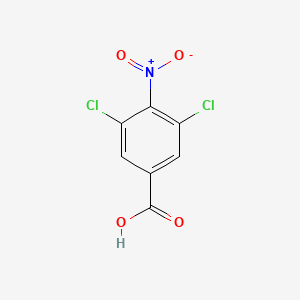
3,5-Dichloro-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-nitrobenzoic acid: is an organic compound with the molecular formula C7H3Cl2NO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and a nitro group at the 4th position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Benzoic Acid Derivatives: One common method involves the nitration of 3,5-dichlorobenzoic acid using a mixture of nitric acid and sulfuric acid.
Oxidation of 3,5-Dinitrotoluene: Another method involves the oxidation of 3,5-dinitrotoluene, which can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 3,5-Dichloro-4-nitrobenzoic acid often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), amines.
Major Products:
Reduction: 3,5-Dichloro-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other aromatic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and antimicrobial drugs .
Industry: The compound is used in the production of agrochemicals and as a reagent in analytical chemistry. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-nitrobenzoic acid primarily involves its reactivity due to the presence of the nitro and chloro substituents. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .
Comparison with Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrobenzoic acid: Lacks the chloro substituents, affecting its overall reactivity and applications.
Uniqueness: 3,5-Dichloro-4-nitrobenzoic acid is unique due to the combination of both nitro and chloro groups, which impart distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H3Cl2NO4 |
|---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
3,5-dichloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |
InChI Key |
NWZAOTIBIQHTIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


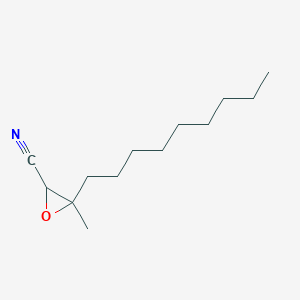



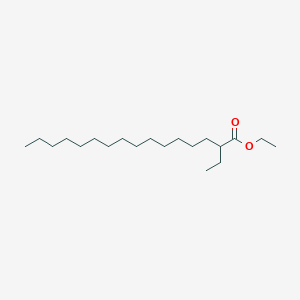
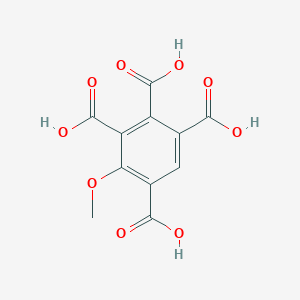
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)

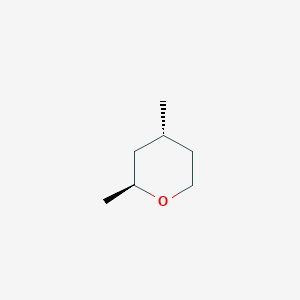



![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
